molecular formula C14H12N4 B2921939 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine CAS No. 168893-47-8

5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2921939
CAS No.: 168893-47-8
M. Wt: 236.278
InChI Key: WKRAFFFBIATERY-UHFFFAOYSA-N
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Description

5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenylphenylhydrazine with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of amines or reduced triazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings or the triazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Amines or reduced triazole derivatives.

    Substitution: Various substituted triazole or phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its structural features make it a candidate for binding to specific biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, or anticancer agents. Its triazole ring is a common motif in many bioactive molecules.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target. The biphenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Phenylphenol: A phenol analog of biphenyl, used in organic synthesis and as an intermediate in the production of other chemicals.

    Phenylboronic Acid: A boronic acid derivative used in Suzuki coupling reactions and as a building block in organic synthesis.

    Bifonazole: An imidazole antifungal drug with a similar biphenyl structure, used in medicinal applications.

Uniqueness: 5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine is unique due to its combination of a triazole ring and a biphenyl group. This structure imparts specific chemical properties and potential applications that are distinct from other similar compounds. Its versatility in undergoing various chemical reactions and its potential in scientific research and industrial applications make it a valuable compound in multiple fields.

Properties

IUPAC Name

5-(4-phenylphenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-14-16-13(17-18-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRAFFFBIATERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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